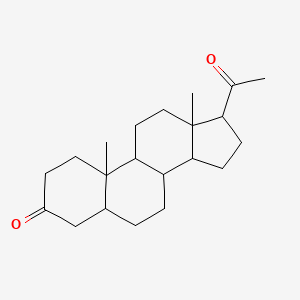

5-BETA-PREGNANE-3,20-DIONE

Descripción general

Descripción

Métodos De Preparación

5-BETA-PREGNANE-3,20-DIONE is synthesized from progesterone by the enzyme 5β-reductase . The industrial production methods involve the use of progesterone as the starting material, which undergoes enzymatic reduction to form this compound . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the proper conversion of progesterone to this compound .

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Substrate | Enzyme | Cofactor | Product | Tissue Localization |

|---|---|---|---|---|

| Progesterone | AKR1D1 (5β-Reductase) | NADPH | 5β-Pregnane-3,20-dione | Liver, placenta, gonads |

Mechanistic Insight :

-

The reaction proceeds through a keto-enol tautomerization intermediate, stabilized by the enzyme's active site.

-

AKR1D1 exhibits strict stereoselectivity for 5β-reduction over 5α-reduction .

Metabolic Transformations

5β-DHP serves as a precursor for neurosteroids like pregnanolone and epipregnanolone through subsequent enzymatic modifications:

3α-Hydroxylation

5β-DHP undergoes 3α-hydroxylation via 3α-hydroxysteroid dehydrogenases (3α-HSDs), producing pregnanolone (3α-hydroxy-5β-pregnan-20-one), a potent GABA<sub>A</sub> receptor modulator.

| Reaction | Enzyme | Cofactor | Biological Role |

|---|---|---|---|

| 5β-DHP → Pregnanolone | AKR1C2/3α-HSD | NADPH | Enhances GABAergic neurotransmission |

Kinetics :

-

Human AKR1C2 catalyzes this reduction with a K<sub>m</sub> of 12 μM and k<sub>cat</sub> of 0.03 min<sup>-1</sup> .

20-Ketone Reduction (Rare)

In some tissues, 5β-DHP’s C20 ketone is reduced to 20α-hydroxy-5β-pregnan-3-one by 20α-HSDs, though this pathway is less prevalent compared to 3α-hydroxylation .

Synthetic and In Vitro Modifications

While 5β-DHP is primarily biosynthesized, synthetic routes and in vitro reactions highlight its reactivity:

Esterification

5β-DHP forms fatty acid esters (e.g., oleate, palmitate) via acyltransferases in microsomal fractions. This reaction requires ATP and CoA, with optimal activity at pH 6.0–6.5 .

| Acyl Donor | Enzyme | Localization | Product |

|---|---|---|---|

| Oleic acid + CoA | Acyl-CoA:steroid acyltransferase | Microsomes | 5β-DHP-3-oleate |

Functional Role :

Pharmacological Interactions

5β-DHP directly binds receptors and enzymes, altering their activity:

Oxytocin Receptor Antagonism

-

Mechanism : Binds oxytocin receptor (OTR) with K<sub>i</sub> = 40 nM, inhibiting oxytocin-induced contractions in uterine tissue .

-

Controversy : A 2017 study failed to replicate this binding, suggesting alternative tocolytic mechanisms (e.g., pregnane X receptor activation) .

GABA<sub>A</sub> Receptor Modulation

-

Effect : Positive allosteric modulation at GABA<sub>A</sub> receptors (EC<sub>50</sub> = 1–10 μM), though weaker than 3α-hydroxylated metabolites .

Stability and Degradation

5β-DHP is stable in plasma but undergoes hepatic Phase I/II metabolism:

-

Phase I : 16α-/21-hydroxylation by CYP3A4/5.

-

Phase II : Glucuronidation at C3 by UGT2B7, enhancing renal excretion .

Comparative Reactivity with 5α-DHP

| Property | 5β-DHP | 5α-DHP (Allopregnanolone precursor) |

|---|---|---|

| 5-Reductase Isoform | AKR1D1 (5β-specific) | SRD5A1/SRD5A2 (5α-specific) |

| Progesterone Affinity | Weak (1.2% of progesterone) | Moderate (10% of progesterone) |

| GABA<sub>A</sub> Activity | Low (EC<sub>50</sub> >1 μM) | High (EC<sub>50</sub> = 30 nM) |

Aplicaciones Científicas De Investigación

Biological Activities

5β-Dihydroprogesterone has been shown to exhibit a range of biological activities:

- Neurosteroid Effects : It acts as a positive allosteric modulator of the GABA_A receptor, which contributes to its anxiolytic and anesthetic properties .

- Receptor Interactions : The compound has been found to interact with various receptors including the oxytocin receptor and the pregnane X receptor (PXR), influencing uterine contractility and potentially maintaining pregnancy .

- Metabolism and Cancer Research : Studies indicate that 5β-DHP is metabolized differently in tumorous breast tissue compared to non-tumorous tissue. Increased levels of 5α-reductase activity in cancerous cells lead to elevated production of 5α-pregnanes, which are associated with tumor promotion .

Therapeutic Applications

The potential therapeutic applications of 5-BETA-PREGNANE-3,20-DIONE are diverse:

- Anxiolytic and Sedative Uses : Due to its GABAergic activity, it is being investigated for use in treating anxiety disorders and as a sedative .

- Uterine Relaxant : Its ability to modulate uterine contractility suggests potential applications in obstetrics for preventing premature labor .

- Cancer Therapeutics : Understanding its metabolism in breast cancer may lead to novel therapeutic strategies targeting hormonal pathways involved in tumorigenesis .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-BETA-PREGNANE-3,20-DIONE involves its interaction with various receptors and enzymes in the body . It acts as a positive allosteric modulator of the GABA A receptor, enhancing the receptor’s response to the neurotransmitter GABA . It also acts as a negative allosteric modulator of the GABA A-rho receptor . Additionally, it has been found to act as an agonist of the pregnane X receptor (PXR), regulating uterine contractility through activation of this receptor . Unlike 5α-dihydroprogesterone, this compound possesses only very weak affinity for the progesterone receptor .

Comparación Con Compuestos Similares

5-BETA-PREGNANE-3,20-DIONE is similar to other compounds such as 5α-Dihydroprogesterone, 3α-Dihydroprogesterone, Isopregnanolone, and 3β-Dihydroprogesterone . it is unique in its specific interactions with the GABA A and GABA A-rho receptors, as well as its role as an agonist of the pregnane X receptor . These unique properties distinguish it from other similar compounds and contribute to its specific effects and applications .

Actividad Biológica

5-BETA-PREGNANE-3,20-DIONE, also known as 5β-pregnanedione or 3,20-allopregnanedione, is a steroid that plays a significant role in various biological processes. This article explores its biological activity, including its mechanisms of action, effects on different physiological systems, and relevant case studies.

- Chemical Formula : C21H32O2

- Molecular Weight : 316.4776 g/mol

- Synonyms : 5beta-pregnane-3,20-dione, 5β-pregnane-3,20-dione

This compound functions primarily as a steroid hormone. It is involved in the metabolism of other steroids and has been shown to interact with various nuclear receptors that regulate gene expression. Its activity as a progestogen and potential modulator of neurotransmitter receptors highlights its multifaceted role in biological systems.

Key Mechanisms:

- Hormonal Regulation : Acts as a progestogen influencing reproductive functions and potentially modulating stress responses.

- Neuroactive Effects : Exhibits properties that may influence neurological functions by interacting with GABA receptors and potentially acting as a negative allosteric modulator .

Biological Activity

The biological activity of this compound can be summarized in the following areas:

-

Endocrine Function :

- Influences progesterone synthesis and metabolism.

- Acts as a precursor in the synthesis of other steroid hormones.

- Neurological Effects :

- Metabolic Role :

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological effects of this compound:

Pharmacological Applications

Due to its biological activities, this compound has potential applications in therapeutic contexts:

- Hormonal Therapies : May be utilized in treatments targeting hormonal imbalances.

- Neurological Disorders : Its interaction with GABA receptors suggests possible uses in managing anxiety or seizure disorders.

Propiedades

IUPAC Name |

17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.